![molecular formula C19H23N3O4 B441055 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 352701-51-0](/img/structure/B441055.png)

2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

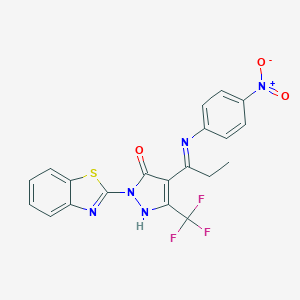

The compound “2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .

Synthesis Analysis

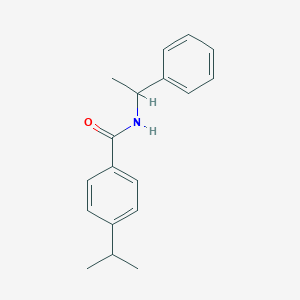

The synthesis of this compound involves reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The compound was characterized by single crystal XRD analysis .Molecular Structure Analysis

The molecular structure of this compound is stabilized by various intermolecular interactions, including hydrogen bonding and interactions involving the π-ring . The molecules are connected to form dimers through N–H⋯O and C-H⋯O bonding .Chemical Reactions Analysis

The compound exhibits isomerism, with the ratio between the two isomers being about 50:50 . The molecules are connected to form dimers through N–H⋯O and C-H⋯O bonding .Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.36 g/mol . It has a topological polar surface area of 98.3 Ų . The compound also exhibits hydrogen bonding, generating two R (2) (1) (6) rings and one R (2) (2) (10) ring motif .Wissenschaftliche Forschungsanwendungen

Catalytic Oxidation of Cyclohexene

Cyclohexene and its derivatives undergo multiple oxidation reactions, producing a variety of industrially significant compounds, such as adipic acid and cyclohexanone. Controlled oxidation reactions are highly valuable for synthetic and catalytic chemists due to the broad applications of these oxidation products in chemical industries (Cao et al., 2018). The relevance to the specific compound might be in the potential for similar controlled oxidation processes to be applied for its functionalization or derivative synthesis.

Degradation Processes of Nitisinone

Nitisinone, a triketone herbicide turned medical treatment, demonstrates the importance of understanding stability, degradation pathways, and by-products of complex organic compounds, which could be applicable to the compound . Such studies can shed light on the environmental behavior, toxicity, and safe handling of chemicals (Barchańska et al., 2019). Investigating the stability and degradation of 2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid could reveal important aspects of its pharmacokinetics or environmental impact.

Biotechnological Routes from Lactic Acid

Exploration of biotechnological routes for converting biomass-derived compounds into value-added chemicals might provide insights into the potential bio-based applications of the compound . The conversion of lactic acid into a variety of chemicals demonstrates the versatility of bio-based compounds in green chemistry (Gao et al., 2011). Similar biotechnological approaches could be envisioned for transforming cyclohexane-1-carboxylic acid derivatives into industrially or pharmacologically relevant products.

Neurotoxicity of Pyrethroids

While the compound of interest is not a pyrethroid, research into the neurotoxicity of related compounds underscores the importance of toxicological studies for any chemical with potential bioactivity or environmental exposure (Ahmed & Athar, 2023). Understanding the toxicological profile of cyclohexane-1-carboxylic acid derivatives is crucial for assessing their safety in medical, industrial, or environmental contexts.

Wirkmechanismus

Target of Action

The primary target of this compound is Ampicillin-CTX-M-15 . This target plays a crucial role in the biological activity of the compound.

Mode of Action

The compound interacts with its target through a binding interaction . The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring . This interaction results in changes at the molecular level, which can lead to observable effects in the biological system.

Result of Action

The molecular and cellular effects of the compound’s action are determined by its interaction with its target. The compound shows a good binding interaction with the targeted amino acids, with a binding score of -5.26 kcal/mol . This suggests that the compound may have a strong affinity for its target, potentially leading to significant biological effects.

Eigenschaften

IUPAC Name |

2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-12-16(18(24)22(21(12)2)13-8-4-3-5-9-13)20-17(23)14-10-6-7-11-15(14)19(25)26/h3-5,8-9,14-15H,6-7,10-11H2,1-2H3,(H,20,23)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVUEYBDGLCBJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCCCC3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B441053.png)

![2-benzylsulfanyl-3-(2-methylprop-2-enyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B441061.png)

![5-[(2-bromophenoxy)methyl]-N-(2,4-dimethoxyphenyl)-2-furamide](/img/structure/B441062.png)

![N-(2,6-dimethoxypyrimidin-4-yl)-4-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B441073.png)

![(4Z)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B441093.png)

![Isopropyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B441097.png)

![2-[(4-Bromophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B441121.png)

![6-(4-Butoxyphenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B441131.png)